ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate
Description
ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate is a heterocyclic compound that contains both furan and pyridine rings
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.2 g/mol |
IUPAC Name |
ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-2-14-10(13)11-5-8(12)7-3-4-15-9(7)6-11/h3-4H,2,5-6H2,1H3 |
InChI Key |
ZHRCERLBMAYIMZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC2=C(C=CO2)C(=O)C1 |
Canonical SMILES |
CCOC(=O)N1CC2=C(C=CO2)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxycarbonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridin-4-one can be achieved through a multicomponent reaction involving aminopentynoate, aldehydes, and alpha-isocyanoacetamides. This reaction typically involves heating the reactants in a toluene solution in the presence of ammonium chloride, resulting in the formation of the desired compound in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the multicomponent reaction for large-scale synthesis. This could include using continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-ethoxycarbonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: This compound shares a similar core structure but contains a thieno ring instead of a furan ring.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities.
Uniqueness
ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate is unique due to its specific combination of furan and pyridine rings, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
